molecular formula C18H19N B569259 4-Cyano-4'-pentyldiphenyl-D19 CAS No. 117950-85-3

4-Cyano-4'-pentyldiphenyl-D19

Cat. No.: B569259
CAS No.: 117950-85-3
M. Wt: 268.473
InChI Key: HHPCNRKYVYWYAU-BYPAVJMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-4’-pentyldiphenyl-D19, also known as 2,3,5,6-tetradeuterio-4-[2,3,5,6-tetradeuterio-4-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)phenyl]benzonitrile, is a chemical compound with the molecular formula C18D19N . It has a molecular weight of 268.47 .


Molecular Structure Analysis

The molecular structure of 4-Cyano-4’-pentyldiphenyl-D19 is characterized by a pentyl chain attached to two phenyl rings, with a cyano group attached to one of the phenyl rings . The presence of deuterium atoms in the structure differentiates it from its non-deuterated counterpart .


Physical and Chemical Properties Analysis

4-Cyano-4’-pentyldiphenyl-D19 has a molecular weight of 268.47 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-[2,3,5,6-tetradeuterio-4-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-13H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D,7D,8D,9D,10D,11D,12D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPCNRKYVYWYAU-BYPAVJMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.